4-Fluoro-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Fluoro-6-(trifluoromethyl)picolinic acid is a fluorinated pyridine derivative. This compound is notable for its unique chemical properties, which are attributed to the presence of both fluorine and trifluoromethyl groups. These groups significantly influence the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques, utilizing efficient fluorinating agents and optimized reaction conditions to achieve high yields. The use of palladium-catalyzed reactions and other advanced catalytic systems is also common in industrial settings to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound is also involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is employed in the development of fluorinated biomolecules for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced bioactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)picolinic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: A related compound used in similar applications.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: An isomer with distinct reactivity and applications.
Uniqueness
4-Fluoro-6-(trifluoromethyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)12-5(2-3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFWWMPXRSTCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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